N-(4-chlorobenzyl)-6-[(4-chlorophenyl)sulfonyl]pyridine-3-carboxamide
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Overview
Description
6-(4-Chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide is a complex organic compound characterized by the presence of a pyridine ring substituted with a carboxamide group, a chlorobenzenesulfonyl group, and a chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of 4-chlorobenzenesulfonyl chloride: This is achieved by reacting chlorobenzene with chlorosulfonic acid under controlled temperature conditions.
Synthesis of the pyridine derivative: The pyridine ring is functionalized with a carboxamide group through a series of reactions involving nitration, reduction, and acylation.
Coupling reactions: The final step involves coupling the 4-chlorobenzenesulfonyl chloride with the pyridine derivative in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution reactions: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.
Scientific Research Applications
6-(4-Chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Receptor modulation: It can interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
N-[(4-Chlorophenyl)methyl]pyridine-3-carboxamide: A related compound lacking the sulfonyl group.
Uniqueness
6-(4-Chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide is unique due to the combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H14Cl2N2O3S |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-(4-chlorophenyl)sulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H14Cl2N2O3S/c20-15-4-1-13(2-5-15)11-23-19(24)14-3-10-18(22-12-14)27(25,26)17-8-6-16(21)7-9-17/h1-10,12H,11H2,(H,23,24) |
InChI Key |
PATLSSACXGXQGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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